1-benzyl-3-phenylpiperazine dihydrochloride
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Overview
Description
1-benzyl-3-phenylpiperazine dihydrochloride is a chemical compound with the molecular formula C17H20N2.2ClH. It is a derivative of piperazine, characterized by the presence of benzyl and phenyl groups attached to the piperazine ring. This compound is commonly used in pharmaceutical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-phenylpiperazine dihydrochloride typically involves the reaction of benzyl chloride with phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 1-benzyl-3-phenylpiperazine.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of 1-benzyl-3-phenylpiperazine.
Scientific Research Applications
1-benzyl-3-phenylpiperazine dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other piperazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a pharmacological tool in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific receptor subtype and the context of the study.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: A simpler derivative of piperazine with only a benzyl group attached.
3-phenylpiperazine: A derivative with only a phenyl group attached.
N-benzyl-N-phenylpiperazine: A compound with both benzyl and phenyl groups attached to the nitrogen atoms of the piperazine ring.
Uniqueness
1-benzyl-3-phenylpiperazine dihydrochloride is unique due to the presence of both benzyl and phenyl groups on the piperazine ring, which imparts distinct chemical and biological properties. This dual substitution enhances its interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2408970-72-7 |
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Molecular Formula |
C17H22Cl2N2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-benzyl-3-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C17H20N2.2ClH/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H |
InChI Key |
JVKJYMSNWKTJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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